2,6-Difluoropyridin-4-ol
CAS No.: 197717-50-3
Cat. No.: VC0188207
Molecular Formula: C5H3F2NO
Molecular Weight: 131.082
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 197717-50-3 |
---|---|
Molecular Formula | C5H3F2NO |
Molecular Weight | 131.082 |
IUPAC Name | 2,6-difluoro-1H-pyridin-4-one |
Standard InChI | InChI=1S/C5H3F2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) |
Standard InChI Key | QKUUERXIALDNSY-UHFFFAOYSA-N |
SMILES | C1=C(NC(=CC1=O)F)F |
Introduction
Chemical Structure and Properties
2,6-Difluoropyridin-4-ol is characterized by its unique molecular structure that combines fluorine substitution with a hydroxyl group on a pyridine ring. The compound has a molecular formula of C5H3F2NO with a molecular weight of 131.082 g/mol. The presence of two fluorine atoms at the 2 and 6 positions creates a symmetrical structure that contributes to its distinctive chemical behavior and reactivity patterns.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that make it valuable for various applications. Although complete physical property data is limited in the available literature, we can establish key characteristics based on its structure and related compounds.
Property | Value | Source |
---|---|---|
CAS Number | 197717-50-3 | |
Molecular Formula | C5H3F2NO | |
Molecular Weight | 131.082 g/mol | |
Appearance | Typically a crystalline solid | Inferred from similar compounds |
Solubility | Likely soluble in organic solvents | Inferred from similar fluorinated compounds |
The presence of fluorine atoms significantly affects the electron distribution within the molecule, which influences its reactivity compared to non-fluorinated pyridines. The hydroxyl group at position 4 provides opportunities for hydrogen bonding and further derivatization, making this compound versatile for chemical synthesis applications.
Synthesis Methods
Several synthetic approaches can be employed to produce 2,6-Difluoropyridin-4-ol, with the most common methods involving the modification of fluorinated pyridine precursors.
Lithiation-Hydroxylation Route
One common synthesis method involves the ortholithiation of 2,6-difluoropyridine followed by hydroxylation. This process typically utilizes lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by treatment with a hydroxylating agent. The reaction proceeds through the formation of a lithiated intermediate at position 4, which can then be converted to the hydroxyl group.
Industrial Production
The industrial production of 2,6-Difluoropyridin-4-ol typically employs large-scale fluorination processes to ensure efficient and economical synthesis.
Fluorination Processes
Industrial-scale production often utilizes fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures, typically in the range of 450-500°C. These conditions facilitate the incorporation of fluorine atoms at the desired positions on the pyridine ring. The high-temperature processes are designed to ensure optimal yields while maintaining product purity.
Applications in Research and Industry
2,6-Difluoropyridin-4-ol finds applications across various scientific disciplines, particularly in medicinal chemistry and related fields.
Medicinal Chemistry Applications
The compound serves as an important building block in drug discovery and development processes. Its unique structure, with fluorine atoms that can enhance metabolic stability and bioavailability, makes it valuable for the synthesis of potential therapeutic agents. Fluorinated pyridines have been widely explored in pharmaceutical research due to their ability to modulate properties such as lipophilicity, metabolic stability, and binding selectivity.
Comparison with Similar Compounds
To better understand the unique properties of 2,6-Difluoropyridin-4-ol, it is valuable to compare it with related pyridine derivatives.
Structural Comparisons
The following table compares key structural features of 2,6-Difluoropyridin-4-ol with related compounds:
Compound | Structure Features | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|
2,6-Difluoropyridin-4-ol | F at positions 2,6; OH at position 4 | 131.08 | Reference compound |
2,6-Difluoropyridine | F at positions 2,6; no OH group | 115.08 | Lacks hydroxyl group at position 4 |
2,3-Difluoropyridin-4-ol | F at positions 2,3; OH at position 4 | 131.08 | Different fluorine positioning (2,3 vs 2,6) |
2,6-Difluoropyridin-3,5-d2-4-ol | F at positions 2,6; OH at position 4; deuterium at 3,5 | 133.09 | Contains deuterium atoms at positions 3 and 5 |
These structural differences significantly impact the reactivity, physical properties, and potential applications of each compound.
Reactivity Differences
The presence of both fluorine atoms and a hydroxyl group in 2,6-Difluoropyridin-4-ol creates unique reactivity patterns compared to its analogs:
-
The hydroxyl group provides a site for nucleophilic substitution, esterification, or other transformations
-
The fluorine atoms at positions 2 and 6 create electron-deficient centers that can influence the reactivity of the pyridine ring
-
The symmetrical arrangement of substituents affects the electronic distribution and potential reaction sites
Compared to 2,6-difluoropyridine (which has a boiling point of 124.5°C at 743 mmHg and density of 1.268 g/mL at 25°C ), 2,6-Difluoropyridin-4-ol likely has different physical properties due to the presence of the hydroxyl group, which typically increases polarity and hydrogen bonding capabilities.
Research Findings and Future Directions
Although specific research findings exclusively on 2,6-Difluoropyridin-4-ol are somewhat limited in the available literature, the compound represents an area of ongoing interest in medicinal chemistry and related fields.
Current Research Interests
The compound garners significant interest due to its potential applications in pharmaceutical development. Current research likely focuses on:
-
Exploring its use as a building block for more complex bioactive molecules
-
Understanding structure-activity relationships in fluorinated pyridine derivatives
-
Developing more efficient and environmentally friendly synthesis methods
Future Research Directions
Future studies involving 2,6-Difluoropyridin-4-ol could productively focus on:
-
Elucidating its molecular mechanisms of action in biological systems
-
Expanding its application as a synthetic intermediate for novel compounds
-
Developing new methodologies for its functionalization
-
Exploring its potential role in materials science or catalysis
As with many fluorinated heterocycles, the full potential of 2,6-Difluoropyridin-4-ol has yet to be completely explored, suggesting opportunities for further investigation in multiple scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume